2-Butyl-2-ethyl-1,3-propanediol

描述

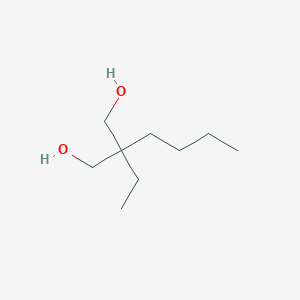

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-butyl-2-ethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-3-5-6-9(4-2,7-10)8-11/h10-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKYSDCYIODJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041400 | |

| Record name | 2-Butyl-2-ethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,3-Propanediol, 2-butyl-2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

115-84-4 | |

| Record name | 2-Butyl-2-ethyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-2-ethyl-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyl-2-ethyl-1,3-propanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-butyl-2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyl-2-ethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-2-ethylpropanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-2-BUTYL-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61P3KJ8K4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for 2-Butyl-2-ethyl-1,3-propanediol

The established methods for synthesizing this compound are robust and yield high-purity products. These pathways are characterized by their specific reaction sequences and catalytic systems.

The most common industrial synthesis of this compound involves a one-step process starting from 2-ethylhexanal (B89479) and formaldehyde (B43269). google.com This process ingeniously couples an aldol (B89426) addition reaction with an immediate subsequent Cannizzaro reaction. google.comgoogle.com In this sequence, 2-ethylhexanal first reacts with formaldehyde in an aldol addition. The resulting intermediate then undergoes a crossed Cannizzaro reaction with additional formaldehyde, where the intermediate is reduced to the diol and formaldehyde is oxidized to formic acid, which is then neutralized to a formate (B1220265) salt. google.com This single-pot method is highly efficient, with yields reported to be over 90% based on the initial 2-ethylhexanal. google.com

The key intermediate in the aldol-Cannizzaro pathway has been identified as 2-ethyl-2-(hydroxymethyl) hexanal, also referred to as BEPD-aldol. google.comgoogle.com This intermediate is formed during the initial aldol reaction between 2-ethylhexanal and formaldehyde. google.com Kinetic studies of the reaction show that the concentration of this aldol intermediate reaches its peak, approximately 50%, about three hours into the reaction under specific conditions. google.com The complete consumption of the initial 2-ethylhexanal typically occurs within four hours. google.com The transient nature of this intermediate highlights its reactivity in the subsequent Cannizzaro step.

Hydroxide (B78521) catalysts, particularly alkali metal hydroxides like sodium hydroxide, play a crucial dual role in this synthetic sequence. google.com Initially, the hydroxide functions as a base catalyst, facilitating the aldol addition of 2-ethylhexanal and formaldehyde. google.comgoogle.com Following the formation of the aldol intermediate, the hydroxide transitions to become a reactant in the Cannizzaro reaction phase. google.com It reacts with the BEPD-aldol intermediate and formaldehyde, leading to the formation of this compound and a formate salt. google.com The controlled, incremental feeding of the hydroxide solution into the reaction mixture is a key process parameter to manage the highly exothermic nature of the reaction and optimize the yield. google.com

An alternative synthetic route avoids the production of formate salts, which are an inherent by-product of the Cannizzaro reaction. This "salt-free" process first involves the synthesis of the intermediate, 2-ethyl-2-(hydroxymethyl) hexanal, from 2-ethylhexanal and formaldehyde using a tertiary amine as a catalyst. google.com After separating any unreacted 2-ethylhexanal, the purified intermediate undergoes catalytic hydrogenation to yield this compound. google.com This method utilizes a nickel catalyst for the hydrogenation step and achieves high yields of 85-88%. google.com This pathway is advantageous as it simplifies product purification by eliminating the need to remove inorganic salts.

Aldol Addition and Cannizzaro Reaction Coupling

Advanced Catalytic Systems in this compound Synthesis

Research into the synthesis of this compound has also focused on optimizing the catalytic systems to improve efficiency and yield.

The use of basic alkali metal hydroxides and alkaline earth metal hydroxides is fundamental to the aldol-Cannizzaro synthesis route. google.comgoogle.com Compounds such as sodium hydroxide are commonly used, typically as an aqueous solution. google.com The effectiveness of these catalysts stems from their ability to promote the initial aldol condensation. researchgate.net The basicity of alkaline earth metal oxides and hydroxides makes them effective catalysts for base-catalyzed reactions, including aldol condensations. researchgate.netmdpi.com In the context of this compound synthesis, these hydroxides are essential for the reaction to proceed efficiently, acting first as a catalyst and then as a reactant. google.com To further enhance reaction efficiency, phase transfer catalysts can be used in conjunction with the hydroxide catalysts. google.com

Interactive Table: Synthesis Parameters

| Parameter | Aldol-Cannizzaro Method | Hydrogenation Method |

| Reactants | 2-Ethylhexanal, Formaldehyde | 2-Ethylhexanal, Formaldehyde |

| Catalyst | Alkali/Alkaline Earth Metal Hydroxide | Tertiary Amine, Nickel Catalyst |

| Key Intermediate | 2-Ethyl-2-(hydroxymethyl) hexanal | 2-Ethyl-2-(hydroxymethyl) hexanal |

| By-product | Formate Salt | None (salt-free) |

| Reported Yield | >90% google.com | 85-88% google.com |

Reaction Kinetics and Process Optimization

Strategies for Managing Exothermic Reaction Dynamics

The synthesis of this compound is a highly exothermic reaction, releasing approximately 200 kJ of heat per mole of product formed. google.com Effective management of this heat is crucial for process safety and control. google.com One key strategy is the continuous and incremental feeding of the hydroxide compound into the reaction mixture. google.com This approach allows for the reaction heat to be controlled by adjusting the feed rate. google.com At the beginning of the reaction, when heat generation is at its peak, a slower feed rate is used, which is then gradually increased as the reaction proceeds. google.com

Incremental Feed Regimes for Enhanced Reaction Control

To further enhance control over the reaction, incremental feed regimes for the hydroxide compound are employed. google.com This can be done either continuously or in discrete steps. google.com In a stepwise approach, the feed rate is increased at specific intervals, with each new rate being about 10% to 100% higher than the previous one. google.com A preferred method involves increasing the rate by 20% to 80%. google.com The goal is to maintain a relatively constant rate of heat production immediately following each increase in the feed rate. google.com During the reaction, the total amount of hydroxide compound fed per unit of time can be increased to at least double the initial rate. google.com

Optimization of Molar Ratios and Reaction Parameters

Optimizing the molar ratios of the reactants and other reaction parameters is essential for maximizing the yield and purity of this compound. google.comgoogle.com

Molar Ratios:

Formaldehyde to 2-ethylhexanal: The molar ratio of formaldehyde to 2-ethylhexanal is typically maintained between 2.1 to 5, with a preferred range of 2.3 to 3.0. google.com

Hydroxide to 2-ethylhexanal: The molar ratio of the total hydroxide compound to 2-ethylhexanal should be greater than 1, preferably in the range of 1.2 to 1.5. google.com

Formaldehyde to Hydroxide: The molar ratio of formaldehyde to the hydroxide compound is generally between 1.5 to 3, with a preferred range of 1.9 to 2.1. google.com

Reaction Temperature: The reaction temperature is typically kept between 40°C and 80°C. google.com A more preferred range is 50°C to 70°C to ensure the reaction proceeds at a safe and controllable rate. google.com

The following table summarizes the optimized reaction parameters:

| Parameter | Value Range | Preferred Range |

| Molar Ratio (Formaldehyde : 2-ethylhexanal) | 2.1 - 5 | 2.3 - 3.0 |

| Molar Ratio (Hydroxide : 2-ethylhexanal) | > 1 | 1.2 - 1.5 |

| Molar Ratio (Formaldehyde : Hydroxide) | 1.5 - 3 | 1.9 - 2.1 |

| Reaction Temperature | 40°C - 80°C | 50°C - 70°C |

Investigation of By-product Formation Mechanisms and Mitigation Strategies

Formation of Heavy By-products

During the synthesis of this compound, the formation of heavy organic impurities can occur. google.com These by-products are typically removed during the purification process, which involves distillation. google.com After the reaction is complete, the two-phase mixture is separated. google.com The organic phase, containing the desired product and impurities, is then subjected to distillation at low pressure (e.g., 120-140°C at 9 mmHg) to isolate the pure this compound. google.comgoogle.com

Alkali Metal and Alkaline Earth Metal Formate Generation

The synthesis of this compound from 2-ethylhexanal and formaldehyde is a single-step process that proceeds through an aldol addition followed by a Cannizzaro reaction. google.com In this process, a basic alkali metal hydroxide or an alkaline earth metal hydroxide serves a dual role. Initially, it acts as a catalyst for the aldol reaction. Subsequently, in the second phase of the process, the hydroxide functions as a reactant, engaging with the intermediate product of the aldol reaction, BEPD-aldol. google.com

The reaction is typically conducted by first creating a mixture of 2-ethylhexanal and formaldehyde. A suitable hydroxide compound is then introduced into this mixture. google.com The ensuing reaction between 2-ethylhexanal and formaldehyde produces this compound. When the hydroxide compound is added as an aqueous solution, a two-phase product mixture is formed upon completion of the reaction. The organic phase contains the desired this compound, while the aqueous phase contains alkali metal or alkaline earth metal formates. google.com

Comparative Analysis of Synthetic Efficiency and Yield Optimization

The efficient and high-yield synthesis of this compound is a key focus of process optimization. Various strategies have been developed to enhance the productivity of the reaction between 2-ethylhexanal and formaldehyde.

One patented method focuses on controlling the reaction's exothermic nature to ensure safety and achieve excellent yields. This is accomplished by incrementally feeding the hydroxide compound into the reaction mixture. The feed rate can be increased either stepwise or continuously. In a stepwise approach, the hydroxide is introduced at two or more different rates, with each subsequent rate being about 10% to 100% greater than the previous one. This controlled addition helps to maintain a manageable rate of heat production. google.com

For instance, in a semi-batch process, a reaction mixture of 2-ethylhexanal and an aqueous solution of formaldehyde (formalin) is prepared. Sodium hydroxide is then added incrementally over several hours. This method has been shown to produce a high content of this compound, reaching up to 95.6% by weight in the final product blend before washing. google.com

Another approach to improving synthetic efficiency involves the use of phase transfer catalysts. google.com In the reaction catalyzed by basic alkali metal or alkaline earth metal hydroxides, the addition of a cationic or neutral phase transfer catalyst can significantly promote the reaction. After the reaction, the mixture is neutralized with an acid, the phases are separated, and the organic phase is washed and purified by vacuum distillation. google.com

Comparative studies have demonstrated the effectiveness of phase transfer catalysts. For example, when the reaction is carried out without a phase transfer catalyst, the yield of distilled this compound may be around 76.5%. However, with the addition of a cationic phase transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663), the yield can be boosted to 87.8%. The use of other cationic phase transfer catalysts has resulted in yields as high as 93.0%. In contrast, the use of a neutral phase transfer catalyst like polyethylene (B3416737) glycol resulted in a lower yield of 73.2%. google.com

The following tables provide a comparative look at the yields obtained under different synthetic conditions.

Table 1: Impact of Incremental Sodium Hydroxide Addition on Product Content

| Reactants | Molar Ratio (Formaldehyde:2-Ethylhexanal) | Molar Ratio (Sodium Hydroxide:2-Ethylhexanal) | Method | Final BEPD Content (wt%) |

| 2-Ethylhexanal, Formalin, Sodium Hydroxide | 2.5 | 1.2 | Incremental addition of NaOH over 6 hours | 95.6 |

Data sourced from patent WO1998007675A1 google.com

Table 2: Comparative Yields of this compound with and without Phase Transfer Catalysts

| Catalyst System | Phase Transfer Catalyst | Yield (%) |

| Sodium Hydroxide | None | 76.5 |

| Sodium Hydroxide | Tetrabutylammonium hydrogen sulfate | 87.8 |

| Sodium Hydroxide | Aliquat 336 | 93.0 |

| Sodium Hydroxide | Polyethylene glycol (neutral) | 73.2 |

Data sourced from patent US5618985A google.com

Advanced Polymer and Material Science Research

Role as a Monomer in Polymer Synthesis

2-Butyl-2-ethyl-1,3-propanediol serves as a fundamental building block in the creation of a range of polymeric materials. Its primary use is as a monomer, a small molecule that can be chemically bonded to other monomers to form a polymer. The presence of two primary hydroxyl (-OH) groups allows it to react with other functional groups, typically carboxylic acids or isocyanates, to form long polymer chains. This diol is particularly noted for its use in the synthesis of polyesters, polyurethane resins, alkyd resins, and powder coating resins.

BEPD is utilized in the synthesis of polyesters through polycondensation reactions. This process involves the reaction of the diol with a diacid monomer, leading to the formation of ester linkages and the elimination of a small molecule, such as water.

A significant area of research has been the copolymerization of this compound with the monomers of poly(ethylene terephthalate) (PET) to produce a copolyester known as PEBEPT. PET is a widely used thermoplastic polyester (B1180765) with excellent thermal and mechanical properties. However, for certain applications, modifications are needed to alter its properties, such as its crystallinity and glass transition temperature.

In the synthesis of PEBEPT, BEPD is introduced along with ethylene (B1197577) glycol and either terephthalic acid or dimethyl terephthalate. The incorporation of the bulky, branched BEPD monomer into the otherwise linear PET chain disrupts the regular polymer structure. This leads to a decrease in the crystallinity and melting temperature of the resulting copolymer compared to pure PET. Research has shown that the glass transition temperature (Tg) of PEBEPTs also decreases with an increasing content of BEPD. Despite these changes, the thermal stability of the copolymers is not significantly affected by the composition. The resulting PEBEPT copolymers have been found to possess an almost ideal random microstructure, with intrinsic viscosities ranging from 0.4 to 0.8 dL/g and weight-average molecular weights between 25,000 and 90,000.

The crystal structure of the PET is retained in the copolymers, but the rate of isothermal crystallization rapidly decreases with the incorporation of BEPD. This ability to tune the crystallization kinetics is crucial for producing PET-based materials with specific properties, from highly crystalline for applications requiring high thermomechanical resistance to fully amorphous for high-transparency products.

The synthesis of PEBEPT is typically achieved through bulk polycondensation. This method involves heating the monomers (terephthalic acid or dimethyl terephthalate, ethylene glycol, and BEPD) together in a reactor without the use of a solvent. The reaction is carried out at high temperatures and under a vacuum to facilitate the removal of the condensation byproducts, such as water or methanol, which drives the polymerization reaction toward the formation of high molecular weight polymers. The process can be a one-stage or two-stage melt polycondensation.

The polycondensation of BEPD with a diacid monomer like terephthalic acid results in the formation of poly(ethylene terephthalate) copolymers. This methodology is a common industrial practice for producing polyesters and allows for the synthesis of a wide range of copolyesters with varying compositions and properties.

This compound is also incorporated into the synthesis of unsaturated polyester resins (UPRs) and alkyd resins. Unsaturated polyester resins are thermosetting resins that contain double bonds in their polymer backbone, which can be cross-linked with a reactive diluent, such as styrene, to form a rigid, three-dimensional network. The inclusion of BEPD as a diol component in UPR formulations can impart specific properties to the final cured product. Its branched structure can reduce crystallinity and improve flexibility.

Alkyd resins are polyester-based resins modified with fatty acids or oils. They are widely used in the paint and coatings industry. BEPD can be used as one of the polyol components in the synthesis of alkyd resins, contributing to the final properties of the coating, such as durability and resistance to weathering. The hydrophobic nature of the butyl and ethyl side groups in BEPD can enhance the water resistance of the resulting resin.

In the field of polyurethane chemistry, this compound serves as a chain extender. Polyurethanes are formed by the reaction of diisocyanates with polyols. Chain extenders are low-molecular-weight diols or diamines that react with the isocyanate groups to form the "hard segments" of the polyurethane elastomer. These hard segments provide strength and rigidity to the polymer, while the "soft segments," derived from the polyol, impart flexibility and elasticity.

Research has shown that BEPD is an effective chain extender in polyurethane systems derived from hydroxyl-terminated polybutadiene (B167195) (HTPB) resins and 4,4'-methylenebis(phenyl isocyanate) (MDI). Studies comparing different diol chain extenders found that BEPD yielded polyurethanes with excellent mechanical properties, particularly in formulations with hard domain contents ranging from 30% to 45%. The choice of chain extender plays a significant role in the final properties of the polyurethane, influencing factors like hardness, tensile strength, and tear resistance.

Synthesis of Polyesters and Copolymers

Structure-Property Relationships in this compound-Modified Polymers

The incorporation of this compound into polymer chains has a direct and predictable impact on the material's properties, a concept known as structure-property relationships. The key structural feature of BEPD is its branched aliphatic nature, with butyl and ethyl side groups attached to the main propanediol (B1597323) backbone.

When used as a comonomer in polyesters like PET, the bulky side groups of BEPD disrupt the regular packing of the polymer chains. This disruption hinders crystallization, leading to a more amorphous polymer with lower crystallinity and a reduced melting point. The increased chain separation also results in a lower glass transition temperature, making the material more flexible. This principle allows for the tailoring of polymer properties for specific applications where reduced rigidity and increased flexibility are desired. The random distribution of these side groups along the polymer chain is an effective way to enhance the flexibility of the material.

In polyurethanes, the structure of the chain extender influences the morphology of the hard and soft segment domains. The use of BEPD as a chain extender contributes to the formation of well-defined hard segments that act as physical crosslinks, enhancing the mechanical properties of the elastomer. The compatibility of the chain extender with the polyol and diisocyanate components is crucial for achieving optimal phase separation and, consequently, desirable physical properties in the final polyurethane product.

The hydrophobic character of the alkyl side chains in BEPD can also impart increased water resistance to the polymers in which it is incorporated. This is a beneficial property for applications such as coatings and adhesives that may be exposed to moisture.

Data Tables

Table 1: Properties of PEBEPT Copolymers

| Property | Effect of Increasing BEPD Content | Reference |

| Intrinsic Viscosity (dL/g) | 0.4 - 0.8 | |

| Weight-Average Molecular Weight | 25,000 - 90,000 | |

| Microstructure | Almost ideal random | |

| Melting Temperature | Decreases | |

| Glass Transition Temperature (Tg) | Decreases | |

| Thermal Stability | Barely affected | |

| Crystallinity | Rapidly decreases | |

| Isothermal Crystallization Rate | Rapidly decreases |

Influence on Polymer Intrinsic Viscosity and Molecular Weight Distribution

The introduction of this compound into the polyester backbone during polycondensation has a notable effect on the polymer's molar mass. In studies of PET copolymers containing BEPD (PEBEPTs), the resulting polymers maintained substantial molecular weights. researchgate.net Research has shown that for a full range of compositions, the intrinsic viscosities of these copolymers typically vary from 0.4 to 0.8 dL/g. researchgate.net These viscosity values correspond to weight-average molecular weights (Mw) that oscillate between 25,000 and 90,000 g/mol . researchgate.net

Notably, the presence of the 2,2-substituted short alkyl side groups in the propanediol does not appear to significantly hinder the polymerization reactivity. kpi.ua This is evidenced by the lack of significant depression in the reduced specific viscosity of the resulting copolymers. kpi.ua This suggests that high molecular weight copolymers can be successfully synthesized, which is crucial for achieving desirable mechanical properties in the final material. kpi.ua

Table 1: Molecular Properties of PET Copolymers with this compound (PEBEPT)

| Property | Range of Values |

| Intrinsic Viscosity | 0.4 - 0.8 dL/g |

| Weight-Average Molecular Weight (Mw) | 25,000 - 90,000 g/mol |

Impact on Thermal Transitions: Glass-Transition and Melting Behavior

The incorporation of the bulky, asymmetric BEPD monomer into the PET chain disrupts its regular structure. This disruption directly influences the thermal properties of the copolymer. Both the glass-transition temperature (Tg) and the melting temperature (Tm) of PET copolymers are lowered as the content of BEPD increases. researchgate.netkpi.ua The presence of the alkyl side chains introduces irregularities, hindering the efficient packing of polymer chains and reducing the energy required for both chain segment motion (glass transition) and the breakdown of the crystalline structure (melting). researchgate.net

Table 2: Effect of BEPD on Thermal Properties of PET Copolymers

| Property | Influence of Increasing BEPD Content |

| Glass-Transition Temperature (Tg) | Decreases |

| Melting Temperature (Tm) | Decreases |

| Thermal Stability | Barely Affected |

Crystallization Kinetics and Morphology

The changes in polymer chain architecture introduced by this compound profoundly affect the crystallization behavior of the resulting copolymers.

Retention of Crystal Structure in Copolymers (e.g., PET Triclinic Structure)

Despite the significant impact on the rate and extent of crystallization, the fundamental crystal structure of the parent polymer can be retained in its copolymers. X-ray diffraction studies performed on PET copolymers containing this compound have revealed that the triclinic crystal structure characteristic of PET is maintained. researchgate.net This means that while the amount of crystalline material is reduced, the crystalline regions that do form adopt the same unit cell arrangement as pure PET. researchgate.net The BEPD units are excluded from the crystal lattice and are located in the amorphous regions of the material.

Enhancement of Material Flexibility through Alkyl Side Chain Incorporation

A key outcome of incorporating monomers with alkyl side chains, such as this compound, is the enhancement of the material's flexibility. researchgate.net The bulky butyl and ethyl groups are randomly distributed along the main polymer chain, where they act as internal plasticizers. researchgate.net By increasing the free volume and reducing the efficiency of intermolecular packing, these side chains lower the forces between polymer chains. researchgate.netkpi.ua

This reduction in intermolecular forces and the disruption of crystallinity contribute to a more flexible material. For polymers that are often too rigid for certain applications due to high crystallinity, copolymerization with a glycol containing long alkyl side chains is an effective method to improve mechanical properties and increase flexibility. researchgate.net

Performance Characteristics of this compound-Derived Materials

The integration of this compound (BEPD) as a monomer in polymer synthesis is a strategic choice to leverage the unique attributes of its molecular structure. As a branched aliphatic diol featuring primary hydroxyl groups, BEPD significantly influences the properties of polymers like polyesters and polyurethanes. Its asymmetric and hydrophobic characteristics are instrumental in improving the performance of these materials. zhishangchemical.com

Durability and Flexibility of Coatings and Adhesives

In the specialized field of high-performance coatings, such as those for coils and cans, the selection of the diol component is paramount to achieving desired resin properties. google.com this compound is recognized for imparting superior flexibility and durability to these polymer systems. zhishangchemical.com The distinctive branched architecture of BEPD serves to diminish the crystallinity of the polyester matrix, which consequently enhances its flexibility. zhishangchemical.com

Technical documentation indicates that replacing a portion of other diols, like 1,6-Hexanediol, with BEPD in coil coating formulations can result in improved weathering, hardness, and stain resistance. google.com A primary measure of durability for coatings intended for outdoor use is the retention of gloss after prolonged environmental exposure. While detailed quantitative data from comparative academic studies are limited, information from manufacturers highlights its strong performance. For example, polyester-melamine coatings formulated with BEPD have demonstrated significantly better gloss retention after two years of Florida weathering tests when compared to standard formulations. google.com

| Coating System | Gloss Retention (%) |

|---|---|

| Standard Polyester-Melamine | ~20% |

| BEPD-based Polyester-Melamine | ~40% |

Data sourced from Synthomer technical literature. google.com

BEPD is also positioned as a prime candidate for monomer selection in polyester systems designed as alternatives to traditional epoxy-phenolic coatings in the can industry. google.com Moreover, acrylate (B77674) derivatives of BEPD and its alkoxylated forms are employed in UV-curable coatings to boost adhesion, especially on substrates with low surface energy. zhishangchemical.com

Rheological Properties of Plasticizers

Plasticizers are crucial additives that enhance the flexibility and workability of polymers, with a vast majority being used in polyvinyl chloride (PVC) applications. mdpi.com Esters derived from polyols represent a significant category of plasticizers. Although this compound is a key component in the synthesis of polyesters and polyurethanes, there is a notable lack of specific, publicly available research on the rheological characteristics of its simple ester derivatives when used as primary plasticizers. khneochem.co.jpgoogle.comspecialchem.com

The rheological profile of a plasticizer, including its impact on the storage modulus (G') and loss modulus (G'') of a polymer blend, is fundamental to predicting its end-use performance and processing behavior. mdpi.com For comparison, research into "green" plasticizers, such as di-n-hexyl succinate, has demonstrated a marked reduction in the storage modulus of PVC, signifying effective plasticization. mdpi.com Similarly, dibenzoate esters of various diols are under investigation as potential replacements for phthalates. mdpi.com However, a comprehensive rheological study of plasticizers specifically synthesized from the esterification of this compound with monofunctional carboxylic acids remains an area for future research. Polymeric plasticizers in the market are often based on glycols such as propylene (B89431) glycol and 1,4-butanediol (B3395766). epo.org

Hydrolysis Resistance in Polyester Systems

The degradation of polyester-based materials through hydrolysis—a chemical reaction with water—is a significant concern, particularly in high-humidity conditions. gantrade.comfindoutaboutplastics.com The incorporation of this compound into polyester and polyurethane formulations is reported to enhance their resistance to hydrolysis. zhishangchemical.com This improvement is largely due to the hydrophobic character and sterically bulky structure of the BEPD monomer, which shields the ester linkages from hydrolytic cleavage. zhishangchemical.com

Specifically in unsaturated polyester gel coats, BEPD is known to provide excellent hydrolytic stability. zhishangchemical.com While direct comparative data for BEPD is not abundant, insights can be drawn from studies on structurally similar diols. For example, polyester polyols formulated with 2-Methyl-1,3-propanediol (B1210203) (MPO), another branched diol, show markedly better hydrolysis resistance than those made with linear diols like 1,4-butanediol (BDO). gantrade.com The protective effect of the pendant methyl group in MPO is analogous to the steric hindrance provided by the butyl and ethyl groups in BEPD. gantrade.com Neopentyl glycol (NPG) is also well-regarded for its ability to improve the hydrolytic stability of polyesters, owing to its steric bulk and non-polar nature. wikipedia.orggantrade.com

A standard industry practice for evaluating hydrolytic stability involves tracking the increase in the acid number of the polyester over time under conditions of high heat and humidity. gantrade.com A slower increase in the acid number is indicative of superior resistance. The structural characteristics of BEPD strongly suggest it is a favorable component for creating polyesters with high resistance to hydrolysis.

Comparative Polymerization Studies with Analogous Diols (e.g., Neopentyl Glycol)

Neopentyl glycol (NPG), chemically known as 2,2-dimethyl-1,3-propanediol, is a cornerstone diol for producing high-performance polyester and alkyd resins. It is favored for the exceptional thermal, light, and water stability it confers to coating applications. wikipedia.orggantrade.com Sharing structural similarities with BEPD, such as having a branched structure with two primary hydroxyl groups, a comparison between the two is highly relevant.

Although detailed, direct comparative studies on the polymerization of BEPD and NPG are not widely published, valuable insights can be derived from their structural distinctions and technical data sheets. It is noted that the production cost of BEPD is higher than that of NPG, which is a practical consideration for its application. zhishangchemical.com

From a performance standpoint, polyesters based on BEPD are described as having greater flexibility, lower viscosity, enhanced solubility, and superior hydrolysis resistance when compared to those based on NPG. zhishangchemical.com The asymmetrical structure of BEPD, with its distinct butyl and ethyl side chains, creates more disruption to the packing of polymer chains than the symmetrical dimethyl groups of NPG. This leads to a more significant reduction in crystallinity, thereby improving flexibility and solubility. zhishangchemical.com In the context of powder coatings, this results in a lower melt viscosity, which facilitates better leveling of the coating, while still preserving an acceptable glass transition temperature. zhishangchemical.com

In contrast, the symmetrical nature of NPG can result in polyesters with higher crystallinity, which can be beneficial for achieving greater hardness. mdpi.com The choice between BEPD and NPG, or their combined use, provides formulators with the versatility to fine-tune resin properties. For instance, this compound is listed as a potential co-polyol in a patent for modifying neopentyl-glycol based polyesters. google.com

Kinetic Modeling of Esterification Reactions Involving this compound

The synthesis of polyesters from this compound and dicarboxylic acids is a multifaceted process governed by numerous concurrent esterification reactions. A thorough understanding of the kinetics of these reactions is vital for efficient reactor design, process optimization, and precise control over the final polymer characteristics.

A seminal kinetic study has been performed on the autocatalyzed linear complex esterification involving this compound (BEPD), adipic acid (a dicarboxylic acid), and octanoic acid (a monofunctional acid serving as a chain terminator). google.com This research culminated in the development of a kinetic model that, for the first time, could individually track the concentrations of all ten chemical species within this intricate reaction system. The model demonstrated high accuracy in estimating these concentrations across a temperature range of 170–190 °C. google.com

The model is founded on a simple second-order rate law that reflects the underlying esterification mechanism. To navigate the complexity of the 125 potential esterification reactions, the researchers made simplifying assumptions regarding substitution effects. This strategic simplification allowed the entire reaction network to be described using just six kinetic parameters. google.com The model's validity was confirmed for both a simple polyol esterification (BEPD with octanoic acid) and the more complex system that also included adipic acid. google.com

A significant outcome of this study was the discovery that the kinetic parameters derived from the simple esterification system could be effectively applied to the complex esterification model. This transferability reduced the number of parameters requiring simultaneous fitting to only four for the complex system, greatly simplifying the model. google.com The development of such sophisticated kinetic models represents a major advancement in the quantitative understanding of polyesterification processes that utilize complex branched diols like BEPD.

Biological and Biomedical Research Applications

Precursor Role in Active Pharmaceutical Ingredient Development

While not a direct precursor to a major marketed drug, 2-Butyl-2-ethyl-1,3-propanediol serves as a chemical intermediate, and its structural class—disubstituted 1,3-propanediols—is significant in the development of certain active pharmaceutical ingredients (APIs). The two primary alcohol groups can be readily reacted to form various derivatives.

Of particular note is the formation of carbamates. Structurally similar compounds, such as 2-methyl-2-propyl-1,3-propanediol, are well-known precursors to tranquilizing drugs like Meprobamate and Carisoprodol. In these syntheses, the diol is reacted to form a dicarbamate. The lipophilicity and steric hindrance provided by the alkyl groups (butyl and ethyl in this case) are critical for modulating the compound's activity, distribution, and metabolic profile. Research in this area explores how modifying these alkyl groups can fine-tune the pharmacological properties of the resulting carbamate (B1207046) derivatives. The existence of derivatives such as this compound ethylcarbamate highlights the compound's utility as a scaffold in medicinal chemistry for creating new chemical entities for evaluation.

Research into Insect Repellent Formulations and Efficacy Mechanisms

Historically, this compound has been identified as an effective insect repellent. Early research demonstrated its activity against significant disease vectors. The mechanism by which such repellents function is a major area of ongoing study, with modern research focusing on the olfactory and gustatory systems of insects.

Detailed research findings from early studies established the compound's efficacy. For instance, a 1947 patent reported specific data on its ability to repel key mosquito species. These historical findings have spurred further investigation into the structure-activity relationships of diol-based repellents.

| Mosquito Species | Average Repellency Time (minutes) | Reference |

|---|---|---|

| Aedes aegypti (Yellow Fever Mosquito) | 22.6 | US Patent 2,413,803 |

| Anopheles quadrimaculatus (Malaria Mosquito) | Reported repellent effect | US Patent 2,413,803 |

Modern research into insect repellents indicates that compounds like N,N-diethyl-m-toluamide (DEET) and others act by disrupting the host-seeking behavior of insects like mosquitoes. researchgate.net They can function by interacting with multiple types of sensory receptors, including odorant, gustatory, and ionotropic receptors located on the insect's antennae and mouthparts. researchgate.net While direct studies on the specific receptor interactions of this compound are limited, its efficacy is understood within this mechanistic framework. It is hypothesized that, like other repellents, it masks the chemical cues that attract insects or directly stimulates repellent-sensing neurons, causing the insect to avoid the treated surface. nih.gov The species-specific nature of repellency, where a compound may be more effective against one type of mosquito than another, is an active area of investigation. nih.gov

Exploratory Studies in Enzyme Mechanism of Action

In the field of enzymology, understanding how an enzyme's structure relates to its function is paramount. Substituted diols like this compound serve as potential model compounds for probing the mechanisms of certain enzymes, particularly those involved in the metabolism of alcohols and diols.

A key area of such exploratory research is in the study of enzymes central to biofuel production, such as those in the glycerol (B35011) metabolic pathway. Two such enzymes are Glycerol Dehydratase (GDHt) and 1,3-Propanediol (B51772) Dehydrogenase (PDOR). nih.govresearchgate.net These enzymes are responsible for the microbial conversion of glycerol into 1,3-propanediol, a valuable chemical feedstock. nih.gov

The active sites of these enzymes must accommodate a three-carbon diol substrate. By introducing a substituted substrate like this compound, researchers can investigate the steric and electronic limits of the enzyme's active site. For example, the bulky, non-polar butyl and ethyl groups could act as inhibitors or poor substrates, and studying the kinetics of these interactions can provide valuable data on the topology and chemical nature of the enzyme's binding pocket. This information is crucial for protein engineering efforts aimed at improving the efficiency and substrate specificity of these industrially important enzymes.

Investigations into Polymer Biodegradation Utilizing this compound as a Model Component

This compound is utilized as a monomer in the synthesis of various polymers, including polyesters and polyurethane resins. khneochem.co.jpamerigoscientific.comsigmaaldrich.com Its incorporation into a polymer backbone significantly influences the material's properties, such as its thermal stability, UV resistance, and water adsorption. google.com A critical area of modern materials science is understanding the biodegradability of these polymers.

The compound undergoes bulk polycondensation with diacid monomers, such as terephthalic acid, to form polyester (B1180765) copolymers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The structure of the resulting polymer is a key determinant of its susceptibility to microbial or enzymatic degradation. The presence of the C2-disubstituted butyl and ethyl groups in the polymer chain introduces steric hindrance and increases the hydrophobicity compared to polymers made from unsubstituted 1,3-propanediol.

| Polymer Type | Monomer Role | Resulting Polymer Property Influence | Reference |

|---|---|---|---|

| Polyester Resins | Diol Monomer | Modifies thermal and mechanical properties | khneochem.co.jpsigmaaldrich.com |

| Polyurethane Resins | Diol Intermediate | Affects flexibility and durability | khneochem.co.jp |

| Alkyd Resins | Component | Contributes to film formation and hardness | khneochem.co.jp |

| Powder Coating Resins | Component | Enhances UV resistance and low water adsorption | google.com |

In biodegradation research, this compound serves as a model component to study how such structural modifications impact the enzymatic breakdown of polyesters and polyurethanes. Researchers investigate how enzymes like lipases and esterases, which typically cleave the ester bonds in the polymer backbone, are affected by the bulky side chains. It is hypothesized that these groups can shield the ester linkages from enzymatic attack, slowing the rate of biodegradation. By comparing the degradation profiles of polymers made with and without this compound, scientists can develop a more precise understanding of the structure-biodegradability relationship, which is essential for designing new polymers with controlled environmental persistence.

Toxicological and Safety Assessment from an Academic Perspective

Evaluation of Safety in Food Contact Material Applications

2-Butyl-2-ethyl-1,3-propanediol is utilized as a monomer in the synthesis of polyester (B1180765) resins. These resins are integral components of coatings and adhesives designed for single-use food contact applications. A thorough assessment of its safety in these applications is crucial for consumer protection.

Assessment as a Monomer in Polyester Resins for Coatings

Polyester resins containing this compound are employed as binders in can coatings. These coatings are intended for single-use applications and are suitable for contact with a wide range of food types. However, a notable limitation is their use with high-alcoholic foods, specifically those with an alcohol content exceeding 15%. The approved conditions of use for these can coatings span from A through H, as defined by established food contact regulations.

In addition to can coatings, these polyester resins are also used in adhesives for single-use food contact applications. For adhesives, the approved use is broader, encompassing all food types under conditions of use A through H. This wider application range suggests a lower potential for migration of the monomer from the adhesive matrix into the food product compared to direct coatings.

Regulatory Considerations and Dossier Submission Analysis

The use of this compound in food contact materials is subject to regulatory oversight. In the United States, it is listed in the Inventory of Effective Food Contact Substance (FCS) Notifications under FCN No. 420. This notification specifies its role as a polyol monomer in the synthesis of polyester resins for coatings and adhesives. The notification also outlines the limitations regarding food types and conditions of use.

Internationally, the compound is registered under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. The registration dossier, accessible through the European Chemicals Agency (ECHA), provides a comprehensive collection of data on the substance's properties, uses, and toxicological profile. This dossier is a critical component of the safety assessment and demonstrates compliance with EU regulations. The substance is also listed on the Australian Inventory of Industrial Chemicals.

Advanced Preclinical Toxicity Studies

A comprehensive toxicological evaluation is essential to characterize the potential hazards of this compound. This includes investigations into its effects following repeated oral exposure and its potential to cause genetic damage.

Oral Toxicity Investigations (e.g., Repeated Dose Studies)

While a complete 90-day repeated dose oral toxicity study report is not publicly available in the reviewed literature, a developmental toxicity study in rats provides valuable insights into the compound's oral toxicity profile. In this study, a maternal No-Observed-Adverse-Effect Level (NOAEL) of 150 mg/kg/day was established. This was based on observations of reduced activity, staggering, limb dragging, slow respiration, and reduced food consumption and body weight at a higher dose of 1000 mg/kg/day. The developmental NOAEL was determined to be 1000 mg/kg/day.

The acute oral toxicity of this compound has been determined to be low, with a reported LD50 in rats of 5040 mg/kg.

Table 1: Summary of Oral Toxicity Data for this compound

| Study Type | Species | NOAEL | Observations |

| Developmental Toxicity | Rat | Maternal: 150 mg/kg/day | Reduced activity, staggering, limb dragging, slow respiration, reduced food consumption and body weight at 1000 mg/kg/day. |

| Developmental: 1000 mg/kg/day | No adverse effects on offspring development observed. | ||

| Acute Toxicity | Rat | LD50: 5040 mg/kg | Details of toxic effects other than the lethal dose value were not reported. nih.gov |

Genotoxicity Assessments

Genotoxicity studies are crucial for assessing the potential of a chemical to cause DNA damage, which can lead to mutations and potentially cancer.

An in vivo micronucleus test in mice was conducted to assess the potential of this compound to induce chromosomal damage. In this study, mice were orally administered dose levels of 312.5, 625, and 1250 mg/kg body weight. The results showed no statistically significant or biologically relevant increase in the frequency of micronucleated polychromatic erythrocytes at any dose level or preparation interval when compared to the vehicle control. The positive control, cyclophosphamide, induced a statistically significant increase in micronucleus frequency, confirming the validity of the test system. Based on these findings, it was concluded that this compound did not induce micronuclei under the experimental conditions of this test, indicating a lack of clastogenic or aneugenic activity in bone marrow cells.

Table 2: In Vivo Micronucleus Test Results for this compound

| Dose (mg/kg bw) | Sampling Time (h) | % PCEs with Micronuclei | PCE per 2000 Erythrocytes | Significance (p-value) |

| 0 (Vehicle) | 24 | 0.055 | 1125 | - |

| 312.5 | 24 | 0.075 | 1046 | 0.2610 |

| 625 | 24 | 0.090 | 1051 | 0.1224 |

| 1250 | 24 | 0.100 | 1063 | 0.0820 |

| 1250 | 48 | 0.060 | 980 | 0.5000 |

| 40 (Positive Control) | 24 | 1.860 | 1052 | < 0.0001 |

Data extracted from the ECHA registration dossier for 2-butyl-2-ethylpropanediol. europa.eu

Micronucleus Assay Interpretations

The study investigated the effects of the compound both with and without metabolic activation (S9 mix), exposing the cells to a range of concentrations. The results of this comprehensive assay indicated that this compound was negative for inducing structural chromosomal aberrations. This finding suggests a lack of clastogenic activity under the tested conditions.

The evaluation criteria for a positive result in this study was the appearance of cells with chromosomal aberrations at a frequency of 10% or higher. A result was considered equivocal if the incidence was between 5% and 10%, and negative if it was less than 5%. The negative outcome of this chromosomal aberration test is a strong indicator that this compound is unlikely to be genotoxic.

Table 1: Chromosomal Aberration Test Results for this compound

| Test System | Metabolic Activation | Concentration Range | Result | Interpretation |

| Chinese hamster lung (CHL/IU) cells | With and without S9 mix | Not specified | Negative | No significant increase in chromosomal aberrations observed. |

Bioaccumulation Potential Analysis Based on Physiochemical Parameters

The potential for a chemical to bioaccumulate in an organism is a critical aspect of its environmental and safety assessment. This potential is often initially evaluated using the octanol-water partition coefficient (Log P or Log Kow), a measure of a chemical's lipophilicity. A higher Log P value generally indicates a greater potential for a substance to be stored in the fatty tissues of organisms.

For this compound, the estimated Log P value is 1.8. This relatively low value suggests a limited potential for bioaccumulation. Substances with a Log P value below 3 are generally not considered to be of high concern for bioaccumulation.

To provide context, a study on a structurally similar compound, 2-methyl-1,3-propanediol (B1210203), which has a Log Kow of -0.6, concluded that this low value suggests partitioning to aqueous phases and a low concern for possible bioaccumulation cir-safety.org. While this compound has a higher Log P, it still falls within a range that indicates a low likelihood of significant bioaccumulation in the food chain.

Table 2: Bioaccumulation Potential Parameters for this compound

| Parameter | Value | Interpretation |

| Log P (Octanol-Water Partition Coefficient) | 1.8 (estimated) | Low potential for bioaccumulation. |

| Bioconcentration Factor (BCF) | Data not available | Experimental data needed for definitive assessment. |

Safety Review within Cosmetic Ingredient Research Frameworks

While this compound is listed with functions as a skin-conditioning agent and humectant in cosmetic ingredient databases, there is a notable lack of specific research studies detailing its efficacy and mechanism of action in these roles. Its primary documented applications are as an intermediate in the production of polyesters, resins, and as an insect repellent.

However, based on its chemical structure as an alkane diol, its potential functions in cosmetic formulations can be inferred by examining similar, well-researched diols such as 1,3-propanediol (B51772) and methylpropanediol. These compounds are widely utilized in the cosmetics industry for their multifunctional properties.

Alkane diols, in general, are known to function as humectants, drawing moisture from the atmosphere to hydrate the skin. They also act as emollients, softening and smoothing the skin's surface. Furthermore, their solvent properties allow them to enhance the solubility and delivery of other active ingredients within a formulation. Given that this compound shares the characteristic diol functional groups, it is plausible that it could perform similar functions in research formulations, though empirical data is needed for confirmation.

The safety of this compound for use in cosmetic products has been evaluated as part of a broader assessment of alkane diols by the Cosmetic Ingredient Review (CIR) Expert Panel. cir-safety.orgcir-safety.orgcir-safety.org In a 2018 report, the CIR Expert Panel assessed the safety of 10 alkane diols, including this compound. cir-safety.orgcir-safety.org

The panel reviewed the available scientific data on these ingredients, which function in cosmetics as solvents, viscosity decreasing agents, humectants, and skin-conditioning agents. Based on their review, the CIR Expert Panel concluded that this compound is safe in cosmetics in the present practices of use and concentration described in their safety assessment. cir-safety.org

The assessment considered various toxicological endpoints, including dermal and oral toxicity. For instance, dermal exposure studies in rabbits indicated a low acute toxicity, with an LD50 greater than 2 g/kg for Butyl Ethyl Propanediol (B1597323). cir-safety.org The panel also noted that while some alkane diols are used in products that could lead to eye exposure or incidental ingestion, the available data supported their safety in these applications at the reported concentrations of use. cir-safety.orgcir-safety.org

The comprehensive review of this class of compounds by the CIR provides a strong foundation for the safe use of this compound in cosmetic formulations.

Advanced Analytical and Computational Methodologies

Spectroscopic and Diffraction-Based Structural Elucidation

Determining the precise three-dimensional arrangement of atoms and molecules is fundamental to understanding a compound's properties and reactivity.

Calorimetric Techniques for Thermal Property Profiling

Calorimetric methods are essential for measuring the heat changes associated with physical and chemical processes, providing critical data on a material's thermal stability and phase transitions.

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tcichemicals.com This method is widely used to determine the thermal properties of materials, including melting point, enthalpy of fusion, and heat capacity. guidechem.com

In a DSC experiment, the sample and an empty reference pan are heated at a constant rate. tcichemicals.com When the sample undergoes a phase transition, such as melting, it absorbs additional energy, creating a detectable difference in heat flow compared to the reference. The integral of this peak provides the enthalpy of fusion (ΔfusH), while the onset temperature corresponds to the melting point (Tfus).

Significant research has been conducted to determine the thermal properties of 2-butyl-2-ethyl-1,3-propanediol. A key study by Steele, Chirico, et al. in 2002 provided crucial data on its heat capacity and enthalpy of fusion. nist.gov The enthalpy of fusion was reported to be 20.8 kJ/mol at its melting point. nist.gov The melting point itself has been reported by various sources, with values clustering around 41-44 °C. sigmaaldrich.com

Table 1: Thermal Transition Properties of this compound

| Property | Value | Units | Reference |

|---|---|---|---|

| Melting Point (Tfus) | 314.8 K (41.65 °C) | K (°C) | Shortridge, Craig, et al., 1948 nist.gov |

| Melting Point (Tfus) | 314.25 K (41.1 °C) | K (°C) | Mellan, 1962 nist.gov |

| Enthalpy of Fusion (ΔfusH) | 20.8 | kJ/mol | Steele, Chirico, et al., 2002 nist.gov |

Rheological Characterization of Diol-Containing Systems

Rheology is the study of the flow and deformation of matter. While the rheological properties of pure this compound are not extensively documented, the characterization of systems containing this diol, particularly polymers, is of significant industrial importance. This compound is a monomer used in the synthesis of polyesters and polyurethanes. sigmaaldrich.com

The rheological behavior of these polymers, such as their viscosity and viscoelastic properties, is critical for their processing and final application performance. The structure of the diol, with its specific chain length and steric hindrance from the butyl and ethyl groups, influences the flexibility, chain packing, and intermolecular forces of the resulting polymer. These molecular characteristics, in turn, dictate the macroscopic rheological properties of the polymer melt or solution. For example, in polyurethane synthesis, the choice of diol chain extender affects the phase separation of hard and soft segments, which profoundly impacts the material's mechanical and flow properties. researchgate.netmostwiedzy.pl Therefore, rheological studies are crucial for understanding how the incorporation of this compound translates into the desired performance characteristics of the final polymer product.

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools for predicting the properties of molecules and materials, complementing experimental data and offering insights into structure-property relationships at the atomic level.

Molecular modeling techniques can be employed to predict a range of thermodynamic properties. Methods such as group-contribution models and quantum chemical calculations can estimate enthalpies of formation, vaporization, and fusion. These predictions are valuable for process design and for understanding the energetic characteristics of a compound.

For this compound, experimental data for these properties are available and serve as a benchmark for computational models. nist.gov For instance, the enthalpy of vaporization (ΔvapH), which is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, has been measured experimentally. nist.gov Computational methods can also predict physical parameters like the collision cross-section (CCS), which relates to the shape and size of the molecule in the gas phase. uni.lu

Table 2: Experimental Enthalpy Data for this compound

| Property | Value | Units | Temperature (K) | Reference |

|---|---|---|---|---|

| Enthalpy of Fusion (ΔfusH) | 20.8 | kJ/mol | 317.3 | Steele, Chirico, et al., 2002 nist.gov |

| Enthalpy of Vaporization (ΔvapH) | 74.3 ± 0.3 | kJ/mol | 420 | Steele, Chirico, et al., 2002 nist.gov |

| Enthalpy of Vaporization (ΔvapH) | 67.2 ± 0.3 | kJ/mol | 460 | Steele, Chirico, et al., 2002 nist.gov |

| Enthalpy of Vaporization (ΔvapH) | 61.4 ± 0.6 | kJ/mol | 500 | Steele, Chirico, et al., 2002 nist.gov |

By comparing such experimental data with values derived from computational models, scientists can refine the theoretical methods, leading to more accurate predictions for new or less-studied compounds.

Conformational Analysis and Molecular Dynamics Simulations

While specific studies on the conformational analysis and molecular dynamics of this compound are not extensively available in the public domain, the principles of these methodologies can be applied to understand its structural behavior. The presence of bulky butyl and ethyl groups at the C2 position introduces significant steric hindrance, which is expected to influence the rotational freedom around the C-C bonds of the propanediol (B1597323) backbone.

Conformational analysis of similar, less substituted diols, such as 1,3-propanediol (B51772) and butane-2,3-diol, has been a subject of both experimental and computational investigations. osti.govyoutube.com These studies often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations to determine the relative orientation of hydroxyl groups and the preferred conformations (e.g., gauche, anti). osti.gov For instance, in butane-2,3-diol, the stability of different conformers is analyzed in terms of interactions between the methyl and hydroxyl groups. youtube.com

Molecular dynamics simulations could provide insights into the dynamic behavior of this compound in various environments. Such simulations on linear and branched alkanes have been used to investigate liquid-state dynamics and the influence of side groups on molecular motion. researchgate.netresearchgate.net For this compound, simulations could elucidate the flexibility of the alkyl chains and the hydrogen bonding patterns of the hydroxyl groups, both intramolecularly and with solvent molecules. The predicted collision cross section (CCS) values for different adducts of the molecule offer a glimpse into its gas-phase conformation. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.15361 | 140.3 |

| [M+Na]⁺ | 183.13555 | 145.9 |

| [M-H]⁻ | 159.13905 | 137.5 |

| [M+NH₄]⁺ | 178.18015 | 160.1 |

| [M+K]⁺ | 199.10949 | 144.3 |

| [M+H-H₂O]⁺ | 143.14359 | 136.3 |

| [M+HCOO]⁻ | 205.14453 | 159.0 |

| [M+CH₃COO]⁻ | 219.16018 | 175.2 |

| [M+Na-2H]⁻ | 181.12100 | 145.4 |

| [M]⁺ | 160.14578 | 141.3 |

| [M]⁻ | 160.14688 | 141.3 |

Note: The data in this table is based on computational predictions and provides a theoretical basis for the molecule's size and shape in the gas phase.

Kinetic Modeling of Complex Reaction Systems

The esterification of this compound (BEPD) is a commercially significant reaction, and understanding its kinetics is vital for process optimization. A detailed kinetic model has been developed for the autocatalyzed linear complex esterification of BEPD with adipic acid and octanoic acid. acs.org This model is notable for its ability to individually model the concentrations of all components in the complex reaction system. acs.org

The model employs a simple second-order rate law based on the esterification mechanism. acs.org To manage the complexity of the 125 plausible esterification reactions, simplifying assumptions regarding substitution effects were made, allowing the entire system to be described with just six kinetic parameters. acs.org The esterification reactions were studied in a temperature range of 170–190 °C. acs.org

The study revealed a distinct negative substitution effect of the octoate group, with the rate constant for the second esterification being lower than the first (ke2/ke1 = 0.7). acs.org The model accurately estimated the concentrations of the ten analyzed components throughout the studied temperature range. acs.org

Table 2: Arrhenius Parameters for the Esterification of BEPD and Octanoic Acid acs.org

| Rate Constant | Pre-exponential Factor (L mol⁻¹ s⁻¹) | Activation Energy (kJ mol⁻¹) |

| ke1 | 2.15 x 10⁵ | 75.3 |

| ke2 | 1.51 x 10⁵ | 75.3 |

Note: This data is derived from a kinetic study of the esterification of this compound with octanoic acid and is crucial for reactor design and process control.

Chromatographic and Spectrometric Methods for Purity and Compositional Analysis

The purity and composition of this compound and its derivatives are routinely assessed using a combination of chromatographic and spectrometric techniques.

Gas Chromatography (GC) is a primary method for determining the purity of this compound. Commercial suppliers often specify a purity of greater than 98.0% as determined by GC. illinois.educymitquimica.com

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for both qualitative and quantitative analysis. The mass spectrum of this compound, available from the NIST WebBook, provides a unique fragmentation pattern that serves as a fingerprint for its identification. nist.gov This technique is invaluable for identifying impurities and reaction byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. The ¹H NMR spectrum of this compound shows characteristic signals for the different proton environments in the molecule. chemicalbook.com While detailed assignments are not always published in readily accessible literature, the spectrum would feature signals for the hydroxyl protons, the methylene (B1212753) protons of the propanediol backbone, and the protons of the butyl and ethyl groups. chemicalbook.com

Table 3: Spectroscopic and Chromatographic Data for this compound

| Analytical Technique | Data Type | Source/Reference |

| ¹H NMR | Spectrum | ChemicalBook chemicalbook.com |

| Mass Spectrometry (EI) | Mass Spectrum | NIST WebBook nist.gov |

| Gas Chromatography | Purity Assay (>98.0%) | Tokyo Chemical Industry Co., Ltd. illinois.edu, CymitQuimica cymitquimica.com |

This table summarizes the types of analytical data available for this compound, which are essential for its quality control and characterization in research and industrial applications.

Emerging Research Frontiers and Future Directions

Novel Synthetic Routes and Sustainable Production

The conventional synthesis of 2-Butyl-2-ethyl-1,3-propanediol involves a base-catalyzed aldol (B89426) addition followed by a Cannizzaro reaction, starting from 2-ethylhexanal (B89479) and formaldehyde (B43269). digitellinc.comgoogle.comgoogle.com While effective, research is pushing towards more efficient, safer, and sustainable production processes.

Process Optimization and Yield Improvement: A significant advancement in its synthesis is the use of phase transfer catalysts, which can dramatically improve reaction yield. google.com Traditional methods without these catalysts may achieve yields around 76.5%, whereas the introduction of cationic phase transfer catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) or neutral catalysts like polyethylene (B3416737) glycol can increase the yield to over 90%. google.com Further process innovations focus on controlling reaction conditions to manage the highly exothermic nature of the synthesis. google.com One patented method involves the incremental or stepwise feeding of the hydroxide (B78521) reactant (e.g., NaOH solution) to maintain a steady rate of heat production, ensuring both safety and high conversion rates. google.com

Sustainable Feedstocks and Greener Chemistry: The current reliance on petrochemical-derived feedstocks like formaldehyde and 2-ethylhexanal presents an opportunity for developing bio-based synthetic routes. While specific research into bio-based production of this compound is still an emerging field, the broader chemical industry is exploring the use of renewable resources. For analogous compounds like 1,3-propanediol (B51772) and neopentyl glycol, methods using microbial fermentation of glycerol (B35011) or green catalytic processes are being developed. researchgate.netresearchgate.netresearchgate.net Future research could adapt these bio-refinery concepts, potentially using engineered microorganisms to convert sugars or crude glycerol (a biodiesel byproduct) into precursors for this compound, significantly reducing the environmental footprint of its production. researchgate.netjiuanchemical.com

Table 1: Comparison of Synthetic Methods for this compound

| Method | Catalyst | Key Feature | Reported Yield | Reference |

|---|---|---|---|---|

| Conventional | Basic alkali metal hydroxide | Standard process | ~76.5% | google.com |

| Phase Transfer Catalysis | Basic hydroxide + Cationic phase transfer catalyst (e.g., Aliquat 336) | Enhanced reaction rate and efficiency | 84.6% - 87.8% | google.com |

| Phase Transfer Catalysis | Basic hydroxide + Neutral phase transfer catalyst (e.g., Polyethylene Glycol) | High efficiency | up to 94.2% | google.com |

| Controlled Reactant Feed | Basic alkali metal hydroxide | Incremental feeding of hydroxide to control exotherm | Excellent yields | digitellinc.comgoogle.com |

Advanced Functional Material Design Utilizing this compound

This compound serves as a crucial building block (intermediate) for various polymers, where its unique structure imparts desirable properties to the final materials. numberanalytics.comkhneochem.co.jp Its primary applications are in the synthesis of polyester (B1180765) and polyurethane resins, which are used in powder coatings and alkyd resins. khneochem.co.jpresearchgate.net

The presence of two primary hydroxyl groups allows it to undergo polycondensation reactions with dicarboxylic acids (like terephthalic acid) or their derivatives to form polyesters. sigmaaldrich.comsigmaaldrich.com The bulky butyl and ethyl side groups at the C2 position of the propanediol (B1597323) backbone introduce specific characteristics to the polymer chain:

Improved Hydrolytic Stability: The steric hindrance provided by the alkyl groups can protect the ester linkages in the polymer backbone from hydrolysis, enhancing the durability of the resulting material.

Enhanced UV Resistance and Low Water Adsorption: These properties are particularly advantageous in paint and coating applications, contributing to the longevity and weatherability of the finish. google.comgoogle.com

Modification of Physical Properties: By incorporating this diol into polymer structures like poly(ethylene terephthalate) copolymers, material scientists can tune properties such as the glass transition temperature (Tg), flexibility, and impact resistance. sigmaaldrich.comamerigoscientific.com

Future research is aimed at designing novel copolymers by blending this compound with other diols or diacids to create materials with precisely tailored performance profiles for high-demand applications, including advanced coatings, flexible adhesives, and durable elastomers. mdpi.com

Interdisciplinary Research in Biomedical and Environmental Sciences

While the primary applications of this compound have been in industrial polymers, its chemical structure suggests potential for use in biomedical and environmental science, representing a significant frontier for future research.

Biomedical Applications: Aliphatic polyesters are a major class of biodegradable polymers investigated for biomedical applications such as drug delivery, tissue engineering scaffolds, and absorbable sutures. nih.govmdpi.comnih.gov The degradation rate and mechanical properties of these polyesters can be controlled by the choice of the diol and dicarboxylic acid monomers. researchgate.net Polyesters made from substituted propanediols are known to be susceptible to enzymatic degradation. researchgate.net

Although no specific studies on the biomedical use of polyesters derived from this compound have been published, its structure is analogous to other diols used in creating biocompatible materials. nih.gov Future research could focus on synthesizing polyesters from this diol and biocompatible diacids (e.g., succinic acid, sebacic acid) to evaluate their:

Biocompatibility: Assessing the response of biological systems to the polymer. mdpi.com

Biodegradation Profile: Studying the rate of degradation in physiological conditions and the toxicity of the degradation products. researchgate.net

Mechanical Properties: Tuning the flexibility and strength for specific applications like soft tissue engineering. nih.gov

Environmental Science: The environmental fate of polymers is a critical area of research. The biodegradability of polyesters is highly dependent on their chemical structure. researchgate.net Research on similar compounds like 2-methyl-1,3-propanediol (B1210203) has shown they can be inherently biodegradable. researchgate.net This suggests that polyesters incorporating this compound may also be susceptible to microbial or enzymatic degradation, potentially leading to more environmentally benign plastics. Future work should involve soil burial tests and enzymatic degradation studies to determine the environmental persistence and breakdown pathways of polymers synthesized using this diol. researchgate.netresearchgate.net

Computational-Experimental Synergy for Predictive Modeling and Design

The integration of computational modeling with experimental work offers a powerful paradigm for accelerating the discovery and optimization of chemical processes and materials. This synergy is a key future direction for research involving this compound.

Modeling Synthetic Pathways: The synthesis of this compound involves a complex sequence of aldol and Cannizzaro reactions. google.comchemistrysteps.com Computational chemistry tools, such as Density Functional Theory (DFT), can be used to model the reaction mechanisms. researchgate.net Such studies could elucidate the transition states of the reaction, explain the role of the catalyst, and predict how changes in reactants or conditions will affect reaction rates and selectivity. acs.orgnih.govnd.edu This predictive capability can guide experimental efforts to optimize reaction yields and minimize byproducts, reducing the time and cost of process development.